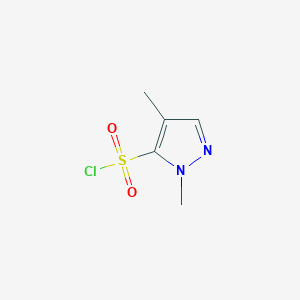

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dimethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVUTYCQFZZSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174834-52-6 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, provide detailed and validated protocols for its synthesis and subsequent reactions, and explore its applications in the development of novel therapeutics, grounded in established scientific principles.

Core Molecular Attributes of this compound

A thorough understanding of a reagent's physicochemical properties is paramount for its effective use in synthesis and drug design. This compound is a solid at room temperature, possessing a unique combination of a stable, substituted pyrazole core and a highly reactive sulfonyl chloride functional group. This duality makes it an invaluable scaffold in medicinal chemistry.[1][2]

| Property | Value | Source |

| Molecular Weight | 194.64 g/mol | [1][2] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |

| CAS Number | 1174834-52-6 | [1][2] |

| Physical Form | Solid | [2] |

| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1][2] |

| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-stage process, beginning with the formation of the pyrazole ring, followed by sulfonation and chlorination. The protocols provided below are based on established methodologies for analogous pyrazole derivatives, ensuring a high degree of reliability and reproducibility.[3]

Stage 1: Synthesis of the 1,4-dimethyl-1H-pyrazole Precursor

The pyrazole core is constructed via a condensation reaction. While various methods exist for pyrazole synthesis, a common approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4] For 1,4-dimethyl-1H-pyrazole, a suitable starting material would be a methylated derivative of a β-diketone which is then cyclized with methylhydrazine.

Experimental Protocol: Synthesis of 1,4-dimethyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of the appropriate β-dicarbonyl precursor in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add an equimolar amount of methylhydrazine to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,4-dimethyl-1H-pyrazole.

Stage 2: Sulfonylation and Chlorination to Yield this compound

This stage introduces the reactive sulfonyl chloride moiety onto the pyrazole ring. The protocol is adapted from a general and robust method for the sulfonylation of pyrazoles.[3] The causality behind using chlorosulfonic acid is its powerful sulfonating ability, while thionyl chloride is an effective chlorinating agent to convert the resulting sulfonic acid into the desired sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in chloroform. Cool the solution to 0 °C in an ice bath.

-

Sulfonylation: Slowly add chlorosulfonic acid (5.5 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

-

Chlorination: To the reaction mixture at 60 °C, add thionyl chloride (1.3 equivalents) dropwise over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of dichloromethane and ice-cold water. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. The crude product can be purified by column chromatography to yield pure this compound.[3]

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide array of sulfonamide derivatives.

Nucleophilic Substitution: The Gateway to Sulfonamides

The reaction with primary or secondary amines is a cornerstone of this molecule's utility. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, a good leaving group, to form a stable sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to quench the HCl byproduct.[3]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a 1,4-dimethyl-1H-pyrazole-5-sulfonamide Derivative

-

Reaction Setup: Dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (1.5 equivalents) in dichloromethane at room temperature.

-

Reagent Addition: In a separate flask, dissolve this compound (1 equivalent) in dichloromethane. Add this solution dropwise to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.[3]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5] When combined with a sulfonamide group, the resulting molecules exhibit a wide range of biological activities, making this compound a valuable starting material for drug discovery programs.[3]

Development of Enzyme Inhibitors

Derivatives of pyrazole sulfonamides have shown promise as potent enzyme inhibitors. For example, a similar scaffold, pyrazole azabicyclo[3.2.1]octane sulfonamides, has been investigated for the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes.[1] The pyrazole moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site, while the sulfonamide group can act as a hydrogen bond acceptor.

Anticancer and Antiproliferative Agents

The pyrazole-sulfonamide motif is also explored in the design of anticancer agents.[3][6] These compounds can target various cellular pathways involved in cancer progression. For instance, they can be designed to inhibit protein kinases, which are often dysregulated in cancer cells. The modular nature of the synthesis, starting from this compound, allows for the systematic variation of the amine component to optimize potency and selectivity against specific cancer targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride chemical properties

An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Introduction

This compound (CAS Number: 1174834-52-6) is a specialized heterocyclic building block of significant interest to the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a dimethylated pyrazole ring with a highly reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a diverse range of pyrazole sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents, and the pyrazole scaffold itself is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that as a specialized research chemical, extensive physical data such as a verified melting point or boiling point is not always publicly available.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][5] |

| Molecular Weight | 194.64 g/mol | [5] |

| CAS Number | 1174834-52-6 | [1][5] |

| Appearance | Solid | [1][5] |

| InChI | 1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | [1][5] |

| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1][5] |

| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1][5] |

Synthesis of Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole sulfonyl chlorides is most commonly achieved through the direct sulfonation of the corresponding pyrazole ring with chlorosulfonic acid.[6] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the pyrazole core.

Caption: General synthesis pathway for pyrazole sulfonyl chlorides.

For related structures, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, the reaction involves treating the starting pyrazole with chlorosulfonic acid and thionyl chloride in a suitable solvent like chloroform at elevated temperatures.[3] This approach provides a high yield of the desired sulfonyl chloride.[3]

Chemical Reactivity and Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).[7] This sulfur atom is rendered highly electron-deficient by the two strongly electronegative oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack. The chloride ion serves as a good leaving group, facilitating these nucleophilic substitution reactions.[7]

Sulfonamide Formation

The most prominent and synthetically useful reaction is the coupling with primary or secondary amines to form stable sulfonamides.[7][8] This reaction is a cornerstone of medicinal chemistry for accessing vast libraries of potential drug candidates.[9] The reaction typically requires a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[7]

Caption: Reaction of sulfonyl chloride with an amine to form a sulfonamide.

Other Nucleophilic Reactions

While amine coupling is the most common, the sulfonyl chloride group can also react with other nucleophiles:

-

Hydrolysis: Reaction with water leads to hydrolysis, forming the corresponding 1,4-dimethyl-1H-pyrazole-5-sulfonic acid.[10] This is a critical consideration for handling and storage, which must be done under anhydrous conditions.

-

Reaction with Alcohols: In the presence of a base, it can react with alcohols to form sulfonate esters.

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a crucial intermediate for constructing more complex molecules with potential biological activity.[11]

-

Scaffold for Medicinal Chemistry: Its primary application is in the synthesis of novel pyrazole sulfonamides.[3][12] By reacting this sulfonyl chloride with a diverse array of commercially or synthetically available amines, chemists can rapidly generate large libraries of compounds. These libraries are then screened against various biological targets, such as enzymes or receptors, to identify new hit compounds for drug development programs.[9]

-

Pharmacological Relevance: The pyrazole-sulfonamide motif is a key structural feature in many pharmacologically active agents.[3][4] Compounds containing this core have been investigated for a wide range of therapeutic applications, underscoring the importance of versatile building blocks like this compound in modern drug discovery.[4][10]

Experimental Protocol: General Synthesis of a Pyrazole Sulfonamide

This protocol provides a representative, step-by-step methodology for the synthesis of an N-substituted 1,4-dimethyl-1H-pyrazole-5-sulfonamide from the title compound.

Objective: To synthesize a sulfonamide via nucleophilic substitution.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base (e.g., Triethylamine or DIPEA) (1.5-2.0 equiv)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected amine (1.0-1.2 equiv) and dissolve it in anhydrous DCM (approx. 10 volumes).

-

Base Addition: Cool the solution to 0-5 °C using an ice bath. Add the base (1.5-2.0 equiv) dropwise while stirring. Causality: The base is added to neutralize the HCl that will be formed, preventing it from protonating the reactant amine and rendering it non-nucleophilic.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 15-20 minutes. Causality: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Workup: Once the reaction is complete, add cold water to the flask and stir for 10 minutes.[3] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and then brine. Causality: The aqueous washes remove water-soluble impurities, unreacted reagents, and salts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.[3]

Caption: Experimental workflow for sulfonamide synthesis.

Spectroscopic Data Insights

While Sigma-Aldrich notes that specific analytical data is not collected for this particular "AldrichCPR" product, data from closely related analogues can provide valuable guidance for characterization.[1] For example, the ¹H NMR data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows distinct singlets for the three methyl groups.[3]

| Analogue Compound | ¹H NMR Data (Solvent) | Chemical Shifts (δ ppm) | Source |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | 300 MHz, CDCl₃ | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | [3] |

For this compound, one would expect to see two singlets for the two methyl groups and a singlet for the pyrazole ring proton, with chemical shifts influenced by the positions of the substituents and the strongly electron-withdrawing sulfonyl chloride group.

Safety and Handling

Proper handling of this compound is essential due to its reactivity and hazardous nature. Information is derived from supplier Safety Data Sheets (SDS).

GHS Hazard Information:

| Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Incompatibilities: Keep away from water, moisture, strong oxidizing agents, strong acids, strong bases, and amines (except under controlled reaction conditions).[13][14] The compound can react violently with water.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere to prevent degradation from moisture.[14]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

-

Skin Contact: Take off contaminated clothing and rinse the affected skin area with plenty of water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

References

- 1. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]

- 2. This compound - [sigmaaldrich.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]

- 6. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 11. chembk.com [chembk.com]

- 12. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride safety and handling precautions

An In-depth Technical Guide for the Safe Handling and Use of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride

Introduction: Understanding the Reagent

This compound (CAS No. 1174834-52-6) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive sulfonyl chloride group on a dimethyl-pyrazole scaffold, makes it a valuable intermediate for synthesizing a diverse range of sulfonamide derivatives, which are prominent in many pharmacologically active compounds.[2][3]

However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. Sulfonyl chlorides as a class are reactive and require specific handling procedures to ensure laboratory safety.[4] This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in established safety principles and data. The causality behind each recommendation is explained to empower researchers to build a robust culture of safety.

Section 1: Compound Identification and Properties

A foundational aspect of safe handling is understanding the physical and chemical identity of the substance.

| Property | Value | Source |

| CAS Number | 1174834-52-6 | [1] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.64 g/mol | [1][5] |

| Appearance | Solid | [1] |

| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1] |

| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] It is crucial to conduct a thorough risk assessment before any experimental work begins.

GHS Classification and Associated Risks

| Hazard Class | GHS Code | Description | Causality and Field Insight |

| Skin Irritation | H315 | Causes skin irritation. | The sulfonyl chloride moiety can react with moisture on the skin to form hydrochloric acid (HCl) and 1,4-dimethyl-1H-pyrazole-5-sulfonic acid, both of which are irritating.[6] Prolonged contact can lead to redness and discomfort. |

| Eye Irritation | H319 | Causes serious eye irritation. | Similar to skin irritation, hydrolysis in the eye's moisture can produce acids, causing significant pain and potential damage to the cornea.[6] The "Serious" classification indicates that the effect is more severe than simple irritation and requires immediate and thorough rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhaling the dust of this solid compound can lead to irritation of the nose, throat, and lungs, again due to hydrolysis on moist mucous membranes.[1][7] This can manifest as coughing, sneezing, and shortness of breath. |

Expert Note: While the official classification is "Warning," many sulfonyl chlorides are treated with the same caution as corrosive materials (e.g., Skin Corrosion 1B, Eye Damage 1).[4][6][8] This is a prudent approach. The primary danger stems from its reactivity with water. This reaction is exothermic and produces corrosive byproducts. Therefore, meticulous avoidance of moisture is a cornerstone of its safe handling.

Risk Assessment Workflow

Before handling this reagent, every researcher must perform a risk assessment. This is not merely a paperwork exercise; it is a critical thinking process to anticipate and mitigate potential hazards.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary line of defense is to minimize exposure through proper laboratory infrastructure.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable and serves to contain any dust and protect the user from respiratory exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[7]

-

Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the work area.[7][9] Their location and proper function should be verified before starting any work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the identified hazards.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as reaction quenching or handling larger quantities.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[10] After handling, remove gloves using the proper technique and wash hands thoroughly.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs are snug.[7]

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6][8]

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is key to preventing accidents.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and dispensing the solid reagent.

-

Preparation: Don appropriate PPE (goggles, lab coat, gloves) and ensure the fume hood sash is at the proper working height.

-

Inert Environment (Recommended): As sulfonyl chlorides are moisture-sensitive, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to moisture or HCl.[8][11]

-

Dispensing:

-

Place a tared weigh boat or flask on a balance inside the fume hood.

-

Carefully open the reagent container, minimizing the creation of dust.

-

Use a clean, dry spatula to transfer the desired amount of solid. Avoid scraping the container, which can generate dust.

-

Immediately and securely close the main reagent container.

-

-

Cleanup:

-

Gently wipe the spatula with a dry cloth or a cloth lightly dampened with an inert solvent (like hexane) inside the hood.

-

Wipe down the balance and surrounding surfaces within the fume hood.

-

Dispose of any contaminated wipes or weigh boats in the designated solid hazardous waste container.

-

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[12]

Storage Requirements

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent exposure to atmospheric moisture.[6][12]

-

Location: Store in a cool, dry, and well-ventilated area designated for reactive or corrosive chemicals.[6]

-

Incompatibilities: Segregate from incompatible materials. This is of paramount importance. Do NOT store with:

Section 5: Emergency Procedures

Preparedness is essential for responding effectively to an emergency.

Spill Response

-

Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if the spill is large or if you feel unwell.

-

Contain: For small, manageable spills, prevent further spread. Cover the solid spill with an inert, dry absorbent material like sand, earth, or vermiculite. NEVER use water.

-

Collect: Carefully sweep the absorbed material into a clearly labeled container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][7]

-

Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting. Seek immediate medical attention.[6]

Section 6: Waste Disposal

Chemical waste must be handled responsibly to protect personnel and the environment.

-

Labeling: All waste containers must be accurately and clearly labeled as hazardous waste, listing this compound as a component.

-

Containers: Use designated, sealed containers for solid and liquid waste.

-

Disposal: Dispose of all waste through your institution's environmental health and safety office. Do not pour any amount down the drain.[6][7] Follow all local, state, and federal regulations.

References

- 1. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]

- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

solubility of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic sulfonyl chloride that serves as a key building block in medicinal chemistry and organic synthesis. Its utility in the synthesis of novel sulfonamide derivatives makes it a compound of significant interest for the development of new therapeutic agents.[1][2] The solubility of this reagent in organic solvents is a critical physical property that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile is paramount for designing robust synthetic routes, ensuring reaction efficiency, and developing scalable processes.

This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles with practical experimental protocols to empower researchers to predict, determine, and apply solubility data effectively in their work.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]

The molecular structure of this compound (C₅H₇ClN₂O₂S, Molecular Weight: 194.64 g/mol ) reveals several key features that influence its solubility.[4]

Caption: Molecular structure of this compound.

The presence of the pyrazole ring, with its two nitrogen atoms, and the highly polar sulfonyl chloride group (-SO₂Cl) imparts a significant dipole moment to the molecule. The methyl groups at the 1 and 4 positions are non-polar. The overall polarity of the molecule is a balance between these polar and non-polar regions.

Based on this structure, the following solubility profile can be predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF) are expected to be good solvents for this compound. Their ability to engage in dipole-dipole interactions with the polar pyrazole and sulfonyl chloride moieties will facilitate dissolution. Acetonitrile, in particular, is a common solvent for reactions involving sulfonyl chlorides.[5]

-

Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane and chloroform are likely to be effective solvents. While less polar than the aprotic solvents mentioned above, they can still solvate the polar functional groups to some extent. Dichloromethane is frequently used in the synthesis and workup of pyrazole sulfonamides.[1]

-

Limited Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents. The energy required to break the dipole-dipole interactions between the solute molecules would not be sufficiently compensated by the weak van der Waals forces with these solvents.

-

Low Solubility in Water: While the molecule has polar groups, the overall structure is not conducive to extensive hydrogen bonding with water. Furthermore, sulfonyl chlorides are reactive towards water, leading to hydrolysis to the corresponding sulfonic acid.[6] This reactivity, rather than just physical solubility, is a critical consideration when using aqueous systems.

-

Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may show some solvating power due to their polarity. However, the reactivity of the sulfonyl chloride group with alcohols to form sulfonates is a potential issue, especially at elevated temperatures or for prolonged periods.

Experimental Determination of Solubility

While predictions are useful, experimental determination is essential for obtaining accurate solubility data for specific applications. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial solvent screening.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated gravimetric method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent.

-

Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis).

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the residue to determine the mass of the dissolved solid.

-

Chromatographic Method (e.g., HPLC): Dilute the filtered solution to a known volume. Analyze the diluted solution by HPLC using a pre-established calibration curve for this compound to determine its concentration.

-

-

Calculation:

-

Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.

-

Caption: Workflow for quantitative solubility determination (Shake-Flask Method).

Predicted and Experimentally Relevant Solvents: A Summary

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Considerations |

| Non-Polar | Hexane, Toluene | Low | Dominated by weak van der Waals forces. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance of polarity for dissolution. Often used in synthesis.[1] |

| Polar Aprotic | Ethyl Acetate, Acetone | High | Strong dipole-dipole interactions. |

| Polar Aprotic | Acetonitrile (ACN) | High | Effective solvent for sulfonyl chloride reactions.[5] |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Commonly used in synthesis involving pyrazoles.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Potential for reaction (solvolysis) to form sulfonates. |

| Aqueous | Water | Very Low | Hydrolysis to sulfonic acid is a major concern.[6] |

Practical Applications of Solubility Data

-

Reaction Chemistry: Choosing an appropriate solvent that dissolves both the sulfonyl chloride and other reactants is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences are exploited in crystallization. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal for recrystallization. Alternatively, anti-solvent precipitation can be used, where a miscible solvent in which the compound is insoluble is added to a solution to induce precipitation.

-

Formulation: For applications in drug discovery, understanding solubility in various pharmaceutically acceptable solvents is the first step in developing formulations for biological testing.

-

Safety and Handling: Knowledge of solubility is important for cleaning glassware and handling spills.

Safety Precautions

This compound is classified as a warning substance, causing skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. As a sulfonyl chloride, it is moisture-sensitive and will react with water, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment.

Conclusion

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist

In the landscape of drug discovery, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one such "privileged scaffold".[1][2] Its remarkable versatility stems from a combination of synthetically accessible chemistry, favorable drug-like properties, and the ability to serve as a bioisosteric replacement for other aromatic rings.[3][4] The N-unsubstituted pyrazole can uniquely act as both a hydrogen bond donor and acceptor, while substitution at the nitrogen atoms allows for fine-tuning of its chemical properties to optimize target engagement.[3] This adaptability has led to the incorporation of the pyrazole core into numerous FDA-approved drugs, targeting a wide array of diseases from cancer and inflammation to metabolic and cardiovascular disorders.[1][2][4] This guide provides a detailed exploration of the core mechanisms through which pyrazole-based inhibitors exert their effects, offering field-proven insights for researchers and drug development professionals.

Core Mechanisms of Action: A Target-Centric Exploration

The therapeutic utility of pyrazole-based compounds is not defined by a single mechanism, but rather by the scaffold's ability to be tailored to interact with diverse biological targets with high affinity and specificity. Below, we dissect the predominant mechanisms categorized by the target class.

Protein Kinase Inhibition: The ATP-Competitive Paradigm

A significant portion of pyrazole-based drugs are protein kinase inhibitors (PKIs), a class of agents that has revolutionized oncology.[3][5] Protein kinases regulate cellular signaling by transferring a phosphate group from ATP to substrate proteins; their dysregulation is a common driver of cancer.[3]

-

ATP-Competitive Inhibition : The most common mechanism involves the pyrazole inhibitor binding to the ATP-binding pocket of the kinase domain.[3] The pyrazole ring often serves as a central scaffold that mimics the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase.[6] Substituents appended to the pyrazole core are then positioned to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[3][6] For example, in p38 MAP kinase inhibitors, the pyrazole group acts as a central framework to optimally position two aromatic groups within the ATP binding site, with one of the pyrazole nitrogens interacting with the carboxylate of Asp168.[6] Numerous approved PKIs, including Crizotinib, Ruxolitinib, and Encorafenib, feature a core pyrazole ring.[3]

-

Dual-Target Inhibition: The Case of Celecoxib : While renowned as a COX-2 inhibitor, Celecoxib also exerts anti-cancer effects through a COX-independent mechanism by directly targeting and inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK1).[7][8][9] Celecoxib was found to inhibit PDK1 activity with an IC50 in the micromolar range, leading to the suppression of the pro-survival Akt signaling pathway and the induction of apoptosis in colon cancer cells.[7][8] This dual-action highlights the polypharmacology potential of pyrazole-based molecules.

Caption: Pyrazole inhibitors can block kinase activity either competitively at the ATP site or allosterically.

G-Protein Coupled Receptor (GPCR) Modulation

Pyrazole derivatives have also been developed as potent modulators of GPCRs. A prominent, albeit cautionary, example is Rimonabant .

-

Inverse Agonism at CB1 Receptors : Rimonabant was developed as a selective inverse agonist for the cannabinoid receptor type 1 (CB1).[10][11] By binding to the CB1 receptor, it blocks activation by endogenous cannabinoids like anandamide, which are involved in regulating appetite.[12][13] This blockade in the central nervous system leads to decreased food intake.[14] Rimonabant also has direct effects in peripheral tissues, such as adipose tissue, to improve metabolic profiles.[13] Although effective for weight loss, it was withdrawn from the market due to serious psychiatric side effects, including depression, underscoring the complexity of targeting central endocannabinoid systems.[11]

Inhibition of Metabolic and Inflammatory Enzymes

The pyrazole scaffold is central to inhibitors of other critical enzyme classes, particularly in inflammation and metabolic diseases.

-

Cyclooxygenase (COX) Inhibition : Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[15][16] The two COX isoforms, COX-1 and COX-2, convert arachidonic acid into prostaglandins.[15] COX-1 is constitutively expressed and plays a protective role in the gut, while COX-2 is induced during inflammation.[16] Celecoxib's diarylpyrazole structure, with its polar sulfonamide side chain, binds to a hydrophilic side pocket unique to the COX-2 active site, making it approximately 10-20 times more selective for COX-2 over COX-1.[16] This selectivity reduces the risk of gastrointestinal side effects common with non-selective NSAIDs.[16]

-

Xanthine Oxidase (XO) Inhibition : Febuxostat is a non-purine selective inhibitor of xanthine oxidase used to manage chronic gout.[17][18] Gout is caused by high levels of uric acid, the final product of purine metabolism.[19] Xanthine oxidase is the key enzyme that catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then to uric acid.[19][20] Febuxostat works by non-competitively blocking the molybdenum pterin center, which is the active site of the enzyme, thereby reducing the production of uric acid.[18][21]

A Self-Validating Workflow for Elucidating Mechanism of Action

Determining the precise mechanism of a novel pyrazole-based inhibitor requires a multi-faceted and rigorous experimental approach. The following workflow provides a logical progression from initial discovery to in-depth characterization.

Part 1: Target Identification and Engagement The first crucial step is to identify the direct molecular target. A combination of approaches provides the highest confidence.

-

Protocol 1A: Biochemical Screening: Screen the compound against a large panel of purified kinases, GPCRs, or other relevant enzyme families to identify primary targets based on direct inhibition.

-

Protocol 1B: Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within intact cells.

-

Treat separate cell populations with the inhibitor or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool and centrifuge the samples to separate soluble from aggregated proteins.

-

Analyze the soluble fraction by Western blot or mass spectrometry.

-

A shift in the protein's melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization.

-

Part 2: Quantifying the Interaction Once a target is validated, the affinity and kinetics of the interaction must be precisely measured.

-

Protocol 2A: Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamics of binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Protocol 2B: Enzyme Inhibition Kinetics: For enzymatic targets, this determines the mode of inhibition.

-

Perform enzyme activity assays by varying the concentration of one substrate while keeping the other constant.

-

Repeat these measurements at several fixed concentrations of the pyrazole inhibitor.

-

Plot the data using a double reciprocal (Lineweaver-Burk) plot.

-

Analyze the changes in Vmax and Km:

-

Competitive: Km increases, Vmax is unchanged. Lines intersect on the y-axis.

-

Non-competitive: Km is unchanged, Vmax decreases. Lines intersect on the x-axis.

-

Uncompetitive: Both Km and Vmax decrease. Lines are parallel.[22]

-

-

Part 3: Visualizing the Molecular Interaction Structural biology provides the definitive, high-resolution picture of how the inhibitor binds.

-

Protocol 3A: X-ray Crystallography: Co-crystallize the inhibitor with the target protein to solve the three-dimensional structure of the complex. This reveals the precise binding orientation and the specific hydrogen bonds, and hydrophobic interactions responsible for affinity.

Part 4: Validating the Mechanism in a Biological Context The final step is to confirm that the molecular mechanism translates to the desired biological effect.

-

Protocol 4A: Cellular Pathway Analysis: Use techniques like Western blotting to measure the phosphorylation status of downstream substrates of the target kinase or measure the accumulation/depletion of metabolites for metabolic enzymes.

-

Protocol 4B: In Vivo Efficacy Studies: Test the inhibitor in relevant animal models of disease to correlate target inhibition with therapeutic outcomes and assess pharmacokinetics and safety.

Caption: A sequential workflow to rigorously define an inhibitor's mechanism of action from target ID to in vivo validation.

Quantitative Data Summary: Potency of Key Pyrazole-Based Inhibitors

| Inhibitor | Primary Target(s) | Potency (IC50 / Ki) | Therapeutic Area |

| Celecoxib | COX-2, PDK1 | ~10-20x selective for COX-2 over COX-1[16]; 3.5 µM for PDK1[8] | Anti-inflammatory, Cancer[7] |

| Rimonabant | CB1 Receptor | ~10-20 nM (Ki) | Obesity (Withdrawn)[11] |

| Febuxostat | Xanthine Oxidase | ~2.5-5 nM (Ki) | Gout[17] |

| Ruxolitinib | JAK1, JAK2 | ~3 nM | Cancer, Myelofibrosis[3] |

| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Irreversible covalent inhibitor[23] | B-cell Malignancies[23] |

Future Perspectives: Covalent Inhibition and PROTACs

The versatility of the pyrazole scaffold continues to be leveraged in cutting-edge therapeutic strategies.

-

Covalent Inhibitors : By incorporating a reactive "warhead" alongside the pyrazole core, inhibitors can be designed to form a permanent covalent bond with a specific residue (often cysteine) in the target's active site.[24] This leads to irreversible inhibition, which can provide increased potency and a longer duration of action. Zanubrutinib , a BTK inhibitor, exemplifies this, where the pyrazole group ensures precise positioning for a reactive acrylamide group to form a covalent bond with Cys481 in the BTK active site.[23][24]

-

Proteolysis-Targeting Chimeras (PROTACs) : This emerging modality uses a heterobifunctional molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[25] Pyrazole-based inhibitors are ideally suited to serve as the "warhead" that binds to the protein of interest.[26] This approach offers the potential to eliminate target proteins entirely, including those previously considered "undruggable," and represents a new frontier for which the pyrazole scaffold is already being actively employed.[27]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celecoxib induces apoptosis by inhibiting 3-phosphoinositide-dependent protein kinase-1 activity in the human colon cancer HT-29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silencing COX-2 blocks PDK1/TRAF4-induced AKT activation to inhibit fibrogenesis during skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rimonabant - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 13. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Febuxostat - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 20. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugs.com [drugs.com]

- 22. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 26. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride IUPAC nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Introduction

In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of novel chemical entities demands a systematic and universally understood language. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential framework, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed deconstruction of the IUPAC name for a specific substituted heterocycle, This compound , designed for researchers and scientists who require a deep and practical understanding of heterocyclic nomenclature.

Pillar 1: The Heterocyclic Core - Pyrazole

The foundation of the name is "pyrazole." Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms.[1] Understanding the numbering and properties of this core ring is the first step in deciphering the full IUPAC name.

Numbering the Pyrazole Ring

According to IUPAC's Hantzsch-Widman nomenclature for heterocyclic compounds, the numbering of the ring is a critical first step.[2] The rules dictate the following priority for pyrazole:

-

Heteroatom Priority: In a ring with more than one type of heteroatom, priority is given based on the element's group in the periodic table (e.g., Oxygen > Sulfur > Nitrogen). Since pyrazole contains only nitrogen, both heteroatoms are of equal priority.

-

Lowest Locants: Numbering begins at one of the nitrogen atoms and proceeds around the ring in a direction that gives the other heteroatoms the lowest possible numbers (locants). In pyrazole, this means the two nitrogen atoms will always be at positions 1 and 2.

-

Indicated Hydrogen (1H): Pyrazole is an aromatic ring with the maximum number of non-cumulative double bonds.[3] To satisfy the valency of the nitrogen atoms, one of them must bear a hydrogen atom. The position of this hydrogen is crucial and is indicated by an italicized capital H preceded by its locant.[4] Thus, the parent compound is named 1H-pyrazole .

The diagram below, generated using Graphviz, illustrates the standard IUPAC numbering for the 1H-pyrazole core.

Caption: IUPAC numbering convention for the 1H-pyrazole ring.

Pillar 2: Defining the Substituents

With the parent heterocycle established, we now turn to the prefixes that define the groups attached to this core.

Methyl Groups ("1,4-dimethyl")

The prefix "dimethyl" indicates the presence of two methyl (-CH₃) groups. The numbers "1,4-" are the locants specifying their points of attachment to the pyrazole ring.

-

1-methyl: One methyl group replaces the hydrogen atom on the nitrogen at position 1. This is a common substitution in medicinal chemistry, as it can block metabolic degradation and tune the electronic properties of the ring.

-

4-methyl: The second methyl group is attached to the carbon atom at position 4.

Sulfonyl Chloride Group ("5-sulfonyl chloride")

This part of the name denotes a sulfonyl chloride (-SO₂Cl) functional group.

-

Sulfonyl: This term refers to the -SO₂- group.[5]

-

Chloride: This indicates the presence of a chlorine atom attached to the sulfur.

-

5-: The locant "5" specifies that this entire functional group is attached to the carbon atom at position 5 of the pyrazole ring. Sulfonyl chlorides are important functional groups in drug discovery as they are precursors to sulfonamides, a common class of therapeutic agents.[6]

Pillar 3: Assembling the Final Structure and Name

By combining the rules for the parent heterocycle and its substituents, we can construct the final name and verify its corresponding structure in a step-by-step, self-validating process.

-

Start with the parent: 1H-pyrazole.

-

Add the first methyl group: A methyl group at position 1 replaces the indicated hydrogen. The name becomes 1-methyl-1H-pyrazole .

-

Add the second methyl group: A methyl group is attached at position 4. The name is now 1,4-dimethyl-1H-pyrazole .

-

Add the sulfonyl chloride group: The -SO₂Cl group is attached at position 5. This group is treated as a suffix to the parent name. The final, complete IUPAC name is This compound .

The following diagram provides a visual representation of the final molecule, with all components clearly labeled according to IUPAC nomenclature.

References

SMILES string for 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

An In-Depth Technical Guide to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive sulfonyl chloride moiety attached to a substituted pyrazole core, make it an invaluable reagent for synthesizing diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its application in the development of novel therapeutic agents. Detailed, field-proven protocols are presented to illustrate its practical utility for researchers and scientists in the pharmaceutical and chemical industries.

Compound Identification and Physicochemical Properties

This compound is a solid, halogenated heterocyclic compound.[1] Its identity is defined by several key descriptors, summarized below. The Simplified Molecular-Input Line-Entry System (SMILES) string, which encodes the molecular structure into a linear text format, is a critical identifier for cheminformatics and database searches.

Table 1: Core Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| SMILES String | Cc1cnn(C)c1S(Cl)(=O)=O | [1] |

| InChI Key | SAVUTYCQFZZSEI-UHFFFAOYSA-N | [1] |

| CAS Number | 1174834-52-6 | [1] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.64 g/mol | [1] |

| Physical Form | Solid |[1] |

Synthesis of this compound

The causality behind this choice of reagent lies in the potent electrophilic nature of chlorosulfonic acid (ClSO₃H), which is necessary to react with the electron-rich pyrazole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group is installed onto the C5 position of the pyrazole. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) may be required to ensure complete conversion to the sulfonyl chloride.[2]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via chlorosulfonation.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1,4-dimethyl-1H-pyrazole (1.0 eq) dissolved in a suitable inert solvent such as chloroform.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[2]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Conversion to Chloride: (If necessary) Add thionyl chloride (1.5 eq) to the reaction mixture at 60 °C and stir for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[2]

-

Workup: Cool the reaction mixture to 0-10 °C and carefully quench by pouring it into a mixture of dichloromethane and ice-cold water.

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack.

The most common and synthetically valuable reaction is its nucleophilic substitution with primary or secondary amines to form stable sulfonamides.[4] This reaction is fundamental to the construction of many biologically active molecules and is a cornerstone of combinatorial chemistry for drug discovery.[3]

General Reaction Pathway: Sulfonamide Formation

Caption: Nucleophilic substitution to form a pyrazole sulfonamide.

This reaction typically requires a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Applications in Research and Drug Development

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2] this compound serves as a critical starting material for accessing this chemical space.

-

Enzyme Inhibition: Pyrazole sulfonamides have been identified as potent inhibitors of various enzymes. For instance, novel derivatives have been developed as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses.[3] The ability to readily synthesize a library of sulfonamides by reacting the title compound with various amines allows for extensive structure-activity relationship (SAR) studies.

-

Antiproliferative Agents: The pyrazole and sulfonamide moieties are independently recognized for their roles in anticancer drug design. Combining these two pharmacophores has led to the synthesis of new pyrazole-4-sulfonamide derivatives that exhibit antiproliferative activity against cancer cell lines.[2] The title compound is an ideal reagent for creating analogous 5-sulfonamide derivatives for similar biological screening.

-

Building Block for Chemical Libraries: In drug discovery, generating large libraries of related compounds for high-throughput screening is essential. Due to its straightforward and high-yielding reactivity, this compound is an excellent building block for parallel synthesis, enabling the rapid creation of novel chemical entities for biological evaluation.

Experimental Protocol: Synthesis of a Derivative Sulfonamide

This protocol describes a self-validating and robust method for the synthesis of a generic N-substituted sulfonamide from this compound.

-

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Slowly add the sulfonyl chloride solution to the stirred amine solution at room temperature.

-

Stir the reaction mixture overnight (12-16 hours).[3]

-

Monitor the reaction to completion using TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.

-

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture due to the hydrolytic potential of the sulfonyl chloride group.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

Methodological & Application

synthesis of sulfonamides using 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

An Application Guide to the Synthesis of Novel Sulfonamides using 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Abstract

This comprehensive guide details the synthesis of N-substituted sulfonamides utilizing this compound. The pyrazole sulfonamide scaffold is a privileged motif in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This document provides a robust theoretical framework, detailed experimental protocols, and practical troubleshooting advice for researchers in medicinal chemistry and drug development. We will explore the underlying reaction mechanisms, offer a validated step-by-step synthetic procedure, and discuss the significance of this chemical transformation in the generation of novel molecular entities.

Introduction: The Significance of the Pyrazole Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced with the advent of sulfa drugs[4]. When integrated with a pyrazole nucleus—an aromatic five-membered heterocycle containing two adjacent nitrogen atoms—the resulting molecular architecture gains unique pharmacological potential[5]. Pyrazole-based sulfonamides are prominent in numerous clinically relevant compounds and drug candidates[1][6]. Their broad bioactivity stems from the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, while the pyrazole ring provides a rigid scaffold for orienting substituents to interact with biological targets[7].

This compound is a key building block that enables the direct installation of the 1,4-dimethylpyrazole sulfonyl group onto various primary and secondary amines, providing a straightforward entry into diverse libraries of potential therapeutic agents.

Reagent Profile: this compound

A thorough understanding of the primary reagent is critical for successful synthesis.

| Property | Value |

| Chemical Structure | Cc1cnn(C)c1S(Cl)(=O)=O |

| Molecular Formula | C₅H₇ClN₂O₂S[8][9] |

| Molecular Weight | 194.64 g/mol [8][9] |

| CAS Number | 1174834-52-6[8][9] |

| Appearance | Solid[8] |

| Primary Utility | Electrophilic reagent for sulfonamide synthesis |

Safety Information: this compound is classified as a hazardous substance.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8][9].

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8][9].

-

Handling: Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Reaction Mechanism and Scientific Principles

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.

Causality of the Reaction: The reaction is driven by the high electrophilicity of the sulfur atom in the sulfonyl chloride group. The electron-withdrawing oxygen atoms and the chlorine atom polarize the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile.

The Role of the Base: A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base scavenges the HCl, forming a salt (e.g., triethylammonium chloride) and ensuring the amine remains available to react. This drives the equilibrium towards the product side.

The general transformation is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 8. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]

- 9. This compound AldrichCPR 1174834-52-6 [sigmaaldrich.com]

Application Note & Protocol: Synthesis of Novel Pyrazole Sulfonamides via Reaction of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonamides through the reaction of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a privileged structural motif in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This application note details the underlying reaction mechanism, offers a robust and optimized experimental protocol, discusses common challenges and troubleshooting, and outlines methods for product characterization. The provided methodologies are designed to be a self-validating system for researchers aiming to generate libraries of these high-value compounds for applications in drug discovery and organic synthesis.

Introduction: The Significance of Pyrazole Sulfonamides

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole nucleus holds a place of distinction.[3][4] First described by Ludwig Knorr in 1883, pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms that are present in numerous FDA-approved drugs.[3] When combined with a sulfonamide moiety (-SO₂NR₂), the resulting pyrazole sulfonamide scaffold gives rise to compounds with a remarkably broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][4]

The reaction of a pyrazole sulfonyl chloride with an amine is a fundamental and efficient method for forging the critical S-N bond, creating the desired sulfonamide.[5] Specifically, this compound serves as a versatile and reactive building block for this purpose. Its reaction with a diverse range of primary amines allows for the modular synthesis of extensive compound libraries, a crucial strategy in modern drug discovery programs.[6] This guide provides the scientific foundation and practical protocols to successfully perform this valuable transformation.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The key steps are outlined below:

-

Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-